Cas no 878059-75-7 (2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide)

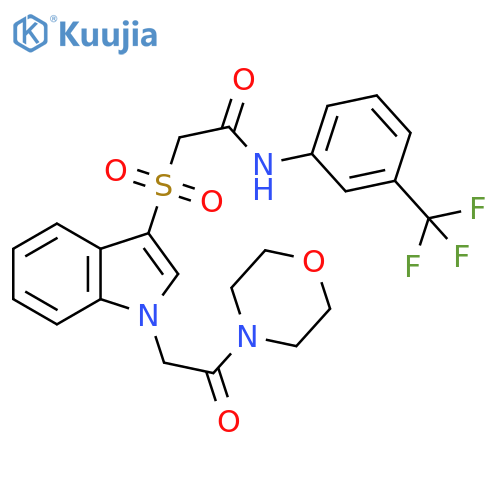

878059-75-7 structure

商品名:2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide

CAS番号:878059-75-7

MF:C23H22F3N3O5S

メガワット:509.498095035553

CID:5511066

2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide

- 2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide

-

- インチ: 1S/C23H22F3N3O5S/c24-23(25,26)16-4-3-5-17(12-16)27-21(30)15-35(32,33)20-13-29(19-7-2-1-6-18(19)20)14-22(31)28-8-10-34-11-9-28/h1-7,12-13H,8-11,14-15H2,(H,27,30)

- InChIKey: PKJQEFJXXHCEAL-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CS(C1C2=C(N(CC(N3CCOCC3)=O)C=1)C=CC=C2)(=O)=O

2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2017-0332-10mg |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2017-0332-40mg |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2017-0332-20mg |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2017-0332-50mg |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F2017-0332-2μmol |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2017-0332-25mg |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2017-0332-75mg |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F2017-0332-5mg |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2017-0332-1mg |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2017-0332-4mg |

2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

878059-75-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

878059-75-7 (2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide) 関連製品

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬